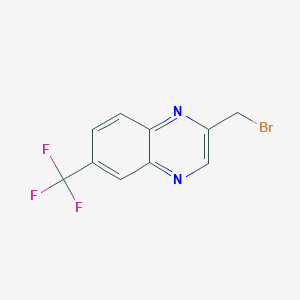

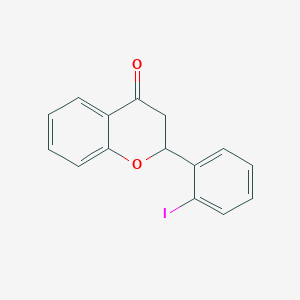

![molecular formula C24H17N3OS B12603991 N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide CAS No. 918648-70-1](/img/structure/B12603991.png)

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,6-Diphenyl-imidazo[2,1-b][1,3]thiazol-5-yl)benzamid ist eine komplexe organische Verbindung, die zur Klasse der Imidazo[2,1-b][1,3]thiazol-Derivate gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter Antikrebs-, Antimykotika- und Antibakterielle Eigenschaften . Die einzigartige Struktur von N-(3,6-Diphenyl-imidazo[2,1-b][1,3]thiazol-5-yl)benzamid macht es zu einem wertvollen Forschungsobjekt in der pharmazeutischen Chemie und pharmazeutischen Forschung.

Vorbereitungsmethoden

Die Synthese von N-(3,6-Diphenyl-imidazo[2,1-b][1,3]thiazol-5-yl)benzamid umfasst in der Regel mehrstufige Reaktionen, die von leicht zugänglichen Ausgangsmaterialien ausgehen. Ein üblicher Syntheseweg beinhaltet die Kondensation von 2-Aminothiazol mit Benzaldehydderivaten zur Bildung des Imidazo[2,1-b][1,3]thiazol-Kerns. Dieses Zwischenprodukt wird dann mit Benzoylchlorid weiter umgesetzt, um das Endprodukt zu erhalten . Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln wie Ethanol oder Dimethylformamid (DMF) und Katalysatoren wie p-Toluolsulfonsäure (PTSA).

Industrielle Produktionsverfahren für solche Verbindungen können ähnliche Synthesewege verwenden, sind jedoch für die Massenproduktion optimiert. Dazu gehört die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

N-(3,6-Diphenyl-imidazo[2,1-b][1,3]thiazol-5-yl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin-Derivate liefern kann.

Wissenschaftliche Forschungsanwendungen

N-(3,6-Diphenyl-imidazo[2,1-b][1,3]thiazol-5-yl)benzamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung zeigt signifikante biologische Aktivitäten, was sie zu einem Kandidaten für die Untersuchung von Enzyminhibition und Rezeptorbindung macht.

Medizin: Aufgrund seiner Antikrebsaktivität wird es für den potenziellen Einsatz in der Krebstherapie untersucht.

Wirkmechanismus

Der Wirkmechanismus von N-(3,6-Diphenyl-imidazo[2,1-b][1,3]thiazol-5-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in Zellen. Es ist bekannt, dass es bestimmte Enzyme hemmt und zelluläre Signalwege stört, was zum Zelltod in Krebszellen führt. Die Fähigkeit der Verbindung, an DNA und Proteine zu binden, trägt ebenfalls zu ihren biologischen Wirkungen bei . Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, werden noch untersucht, aber seine Wechselwirkung mit wichtigen regulatorischen Proteinen ist ein entscheidender Aspekt seines Wirkmechanismus.

Analyse Chemischer Reaktionen

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits significant biological activities, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Due to its anticancer properties, it is investigated for potential use in cancer therapy.

Wirkmechanismus

The mechanism of action of N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to cell death in cancer cells. The compound’s ability to bind to DNA and proteins also contributes to its biological effects . The exact molecular targets and pathways involved are still under investigation, but its interaction with key regulatory proteins is a critical aspect of its mechanism.

Vergleich Mit ähnlichen Verbindungen

N-(3,6-Diphenyl-imidazo[2,1-b][1,3]thiazol-5-yl)benzamid kann mit anderen Imidazo[2,1-b][1,3]thiazol-Derivaten verglichen werden, wie z. B.:

N-(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamid: Diese Verbindung zeigt ebenfalls Antikrebsaktivitäten, unterscheidet sich jedoch in ihrem Substitutionsmuster und ihrer biologischen Aktivität.

N-(4-Chlorphenyl)imidazo[2,1-b][1,3]thiazol-3-yl)acetamid: Bekannt für seine antibakterielle Aktivität, hat diese Verbindung eine andere Substitution am Phenylring, was seine Gesamtaktivität beeinflusst.

Die Einzigartigkeit von N-(3,6-Diphenyl-imidazo[2,1-b][1,3]thiazol-5-yl)benzamid liegt in seinem spezifischen Substitutionsmuster, das ihm besondere biologische Aktivitäten verleiht und es zu einer wertvollen Verbindung für die weitere Forschung macht.

Eigenschaften

CAS-Nummer |

918648-70-1 |

|---|---|

Molekularformel |

C24H17N3OS |

Molekulargewicht |

395.5 g/mol |

IUPAC-Name |

N-(3,6-diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide |

InChI |

InChI=1S/C24H17N3OS/c28-23(19-14-8-3-9-15-19)26-22-21(18-12-6-2-7-13-18)25-24-27(22)20(16-29-24)17-10-4-1-5-11-17/h1-16H,(H,26,28) |

InChI-Schlüssel |

BWMQJZULSKVMMI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CSC3=NC(=C(N23)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)

![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)

silane](/img/structure/B12603965.png)

![Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12603969.png)